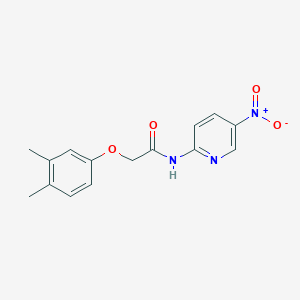
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide, also known as DMNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMNPAA is a member of the acetamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of histone deacetylases, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are believed to contribute to the anticancer properties of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide for lab experiments is its specificity for histone deacetylases, which makes it a useful tool for investigating the role of these enzymes in cancer cell growth. However, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential applications of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide in other areas of medicine, such as the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide involves several steps, including the reaction of 2-bromo-3,4-dimethylphenol with sodium hydride, followed by the reaction of the resulting compound with 5-nitropyridine-2-carboxylic acid. The final step involves the reaction of the resulting compound with acetyl chloride to yield 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research involves the investigation of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide as a potential treatment for cancer. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has anticancer properties and can inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
|---|---|
Fórmula molecular |
C15H15N3O4 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-3-5-13(7-11(10)2)22-9-15(19)17-14-6-4-12(8-16-14)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) |
Clave InChI |
QOQYKTJGAGONQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)


![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)

![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)
